Propofol-d14 is a deuterated analog of propofol, a widely used intravenous anesthetic agent known for its rapid onset and short duration of action. Propofol itself is chemically identified as 2,6-diisopropylphenol. The introduction of deuterium in propofol-d14 enhances its pharmacokinetic properties and allows for more precise studies in metabolic and pharmacological research. Deuterated compounds like propofol-d14 are often utilized in research to track metabolic pathways and interactions due to the distinct mass differences between deuterium and hydrogen.
Propofol was originally developed by Imperial Chemical Industries in the 1970s. It is classified as a non-barbiturate intravenous anesthetic. Propofol-d14, being a derivative, falls under the same classification but is specifically designed for research applications where isotopic labeling is beneficial. This compound is primarily sourced through synthetic methods that incorporate deuterium into the propofol structure.
The synthesis of propofol-d14 typically involves deuterated starting materials and specific reactions tailored to incorporate deuterium into the propofol framework. One prominent method includes the Friedel-Crafts alkylation of deuterated phenols, which allows for selective substitution at the 2 and 6 positions of the aromatic ring.
The molecular formula for propofol-d14 is C12H16D4O, where four hydrogen atoms are replaced by deuterium atoms. This substitution alters the molecular weight and can affect the compound's behavior in biological systems.
The presence of deuterium influences the vibrational frequencies in spectroscopy, allowing researchers to utilize techniques like nuclear magnetic resonance (NMR) to study metabolic pathways involving propofol-d14.
Propofol-d14 can undergo various chemical reactions similar to those of its non-deuterated counterpart:
These reactions are critical for understanding the pharmacokinetics and dynamics of propofol in clinical settings.
The mechanism of action of propofol-d14 mirrors that of propofol, primarily involving modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system.
These properties make propofol-d14 suitable for both laboratory research and potential clinical applications where isotopic labeling is advantageous.
Propofol-d14 serves several important roles in scientific research:
Propofol-d14 (2,6-bis(propan-2-yl-d7)phenol) is a deuterated analog of the intravenous anesthetic propofol (2,6-diisopropylphenol). Its molecular formula is C₁₂H₄D₁₄O, with a molecular weight of 192.36 g/mol, representing a 7.9% mass increase compared to non-deuterated propofol (178.27 g/mol) [4] [5]. The deuteration occurs specifically at all fourteen hydrogen atoms of the two isopropyl groups (–CD(CH₃)₂ → –CD(CD₃)₂), while the aromatic ring protons (positions 3,4,5) and phenolic proton remain non-deuterated. This selective deuteration preserves the compound's chemical reactivity and three-dimensional structure while creating a distinct mass signature for analytical differentiation [5]. The isotopic purity typically exceeds 95%, ensuring minimal interference from unlabeled species in analytical applications [4].
Table 1: Structural Comparison of Propofol and Propofol-d14
Characteristic | Propofol | Propofol-d14 |
---|---|---|
Molecular Formula | C₁₂H₁₈O | C₁₂H₄D₁₄O |
Molecular Weight (g/mol) | 178.27 | 192.36 |
Deuterium Positions | None | Isopropyl methyl groups (-CD(CD₃)₂) |
Aromatic System | Undeuterated phenol ring | Undeuterated phenol ring |
The synthesis of Propofol-d14 typically adapts established routes for non-deuterated propofol, incorporating deuterated reagents at critical steps. Two principal strategies are employed:
Friedel-Crafts Alkylation with Deuterated Propylene/Isopropanol: Analogous to industrial propofol synthesis [1], this approach involves double alkylation of phenol using deuterated isopropanol (CD₃CDODCD₃) or D₃C-CHD₂ under acidic conditions (e.g., D₂SO₄). The reaction proceeds through electrophilic aromatic substitution, with deuteration occurring in situ during isopropanol dehydration. This method must overcome regioselectivity challenges to prevent ortho/meta impurities [1].
Decarboxylation of 4-Hydroxybenzoic Acid Derivatives: Adapted from continuous flow processes [1], 4-hydroxybenzoic acid undergoes Friedel-Crafts alkylation with deuterated isopropanol in D₂SO₄/H₂SO₄ (9:1) at 35°C, followed by decarboxylation using deuterium-compatible bases (e.g., DIPEA-d₁₈) in 2-ethoxyethanol at 150°C under pressure (9.5 bar). This method achieves higher purity (>84% yield) by minimizing deuteration loss at high temperatures through precise residence time control (40 minutes for alkylation, 3 hours for decarboxylation) [1].
Key challenges include preventing isotopic dilution via proton-deuterium exchange and maintaining regioselectivity. Purification employs silica gel filtration or deuterated solvent extraction to ensure isotopic integrity [1] [4].
High-resolution NMR spectroscopy provides definitive confirmation of Propofol-d14’s structure and deuteration pattern. Key spectral features observed in deuterated chloroform (CDCl₃) or DMSO-d₆ include:
¹H NMR: The methyl protons of the isopropyl groups (–CD(CD₃)₂) exhibit no detectable signal due to complete deuteration. The aromatic protons appear as a characteristic multiplet between δ 6.7–7.2 ppm (3H, H-3,4,5), while the phenolic proton resonates as a singlet at δ 4.8–5.2 ppm (1H, broadened). This contrasts sharply with non-deuterated propofol, where isopropyl methyl protons appear as doublets at δ 1.25–1.35 ppm (12H) and methine protons as septets at δ 3.20 ppm (2H) [6] [9].
¹³C NMR: The quaternary carbons (C-1, C-2, C-6) resonate near δ 150–155 ppm. The isopropyl methine carbons (–CD(CD₃)₂) appear as septets (JCD ≈ 20 Hz) at δ 25–28 ppm due to coupling to deuterium, while methyl carbons show quintets (JCD ≈ 19 Hz) at δ 22–24 ppm. Non-deuterated propofol lacks these couplings, showing simple signals [6].
Table 2: Key ¹H NMR Chemical Shifts for Propofol-d14 (82 MHz, DMSO-d₆)
Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Proton Count |
---|---|---|---|
Phenolic (OH) | 4.8–5.2 | Broad singlet | 1H |
Aromatic H-4 | 6.80 | Multiplet | 1H |
Aromatic H-3,5 | 7.00–7.20 | Multiplet | 2H |
Isopropyl CH/CH₃ | Not detectable | – | 0H |
Propofol-d14 exhibits distinctive fragmentation under electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), critical for its identification in complex matrices:
Negative Ion Mode (NIM): The [M–H]⁻ ion appears at m/z 191 (vs. m/z 177 for propofol). Primary fragmentation involves sequential loss of deuterated methyl radical (•CD₃) and deuterium atom (•D), yielding [M–H–•CD₃]⁻ at m/z 174 and [M–H–CD₄]⁻ at m/z 161 (base peak). High-resolution MS confirms the composition of m/z 161 as C₁₁D₁₀O⁻ (calc. 161.148) [3] [10].
Positive Ion Mode (PIM): The protonated molecule [M+H]⁺ appears at m/z 193. Characteristic fragments include m/z 175 ([M+H–H₂O]⁺), m/z 161 ([M+H–CH₃D₂]⁺), and m/z 134 (tropylium ion C₇H₇⁺). The absence of m/z 163 (seen in non-deuterated propofol) confirms deuteration [3] [10].
The unique fragmentation pattern enables detection at ultralow concentrations (LOQ: 0.4 pg/mL in urine) when coupled with LC-MS/MS, leveraging transitions such as m/z 193→175 and 191→161 [10]. Derivatization via azo-coupling further enhances sensitivity by introducing protonation sites, shifting masses to m/z 283 (PIM) and 281 (NIM) [10].
Table 3: Characteristic MS/MS Fragments of Propofol-d14
Ion Mode | Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragment |
---|---|---|---|
Negative | 191 | 161 (100%) | [M–H–CD₄]⁻ |
174 (15%) | [M–H–•CD₃]⁻ | ||
Positive | 193 | 175 (60%) | [M+H–H₂O]⁺ |
161 (35%) | [M+H–CH₃D₂]⁺ | ||
134 (85%) | C₇H₇⁺ (tropylium ion) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: